Verapamil-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

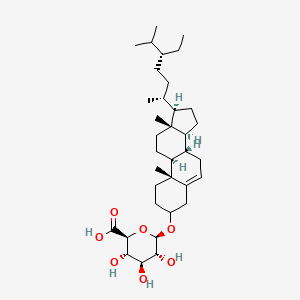

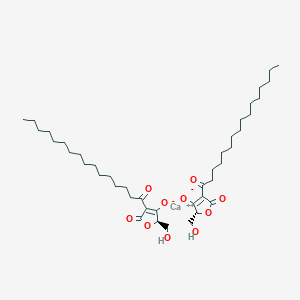

Verapamil-d6 Hydrochloride is a deuterium-labeled version of Verapamil Hydrochloride, a well-known calcium channel blocker. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule does not significantly change its biochemical properties but allows for differentiation from non-labeled species in analytical techniques such as mass spectrometry . Verapamil Hydrochloride is used in the treatment of high blood pressure, angina, and certain types of arrhythmias .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Verapamil-d6 Hydrochloride involves the incorporation of deuterium into the Verapamil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Verapamil Hydrochloride often involves the use of ion exchange resins to create sustained-release formulations . The process includes the preparation of drug-resin complexes, which are evaluated using techniques such as X-ray diffraction and particle size analysis. The release studies are performed using USP dissolution apparatus to ensure the desired release profile .

化学反応の分析

Types of Reactions: Verapamil-d6 Hydrochloride, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.

科学的研究の応用

Verapamil-d6 Hydrochloride is widely used in scientific research to study chemical metabolism and kinetics . The incorporation of deuterium allows researchers to differentiate between labeled and non-labeled species in analytical techniques such as mass spectrometry. This compound is used as an internal standard to accurately quantify the parent compound and its metabolites in biological matrices. It aids in the elucidation of enzymatic processes involved in the biotransformation of Verapamil and contributes to the understanding of chemical interaction mechanisms .

作用機序

Verapamil-d6 Hydrochloride exerts its effects by inhibiting the influx of calcium ions through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition leads to the relaxation of coronary vascular smooth muscle and coronary vasodilation, increasing myocardial oxygen delivery in patients with vasospastic angina. It also slows the automaticity and conduction of the atrioventricular node, which helps control heart rate .

類似化合物との比較

Diltiazem Hydrochloride: Another calcium channel blocker used to treat hypertension and angina.

Nifedipine Hydrochloride: A calcium channel blocker used primarily for the treatment of high blood pressure and angina.

Amlodipine Besylate: A long-acting calcium channel blocker used to treat high blood pressure and coronary artery disease.

Uniqueness: Verapamil-d6 Hydrochloride is unique due to the incorporation of deuterium, which allows for detailed metabolic and kinetic studies. This labeling provides a distinct advantage in research settings, enabling precise quantification and analysis of the compound and its metabolites .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)

![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)